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Compound Name: 2-Fluoro-6-nitrophenol

Cat. No.: B128858 Get Quote

An Application Guide for the Synthetic Utility of 2-Fluoro-6-nitrophenol

Introduction: The Strategic Value of 2-Fluoro-6-
nitrophenol
2-Fluoro-6-nitrophenol is a highly functionalized aromatic compound that serves as a

versatile and strategic building block in modern organic synthesis. Its utility stems from a

unique arrangement of three distinct reactive centers on a single benzene ring: a phenolic

hydroxyl group, a nitro group, and a fluorine atom. The electronic interplay between these

groups—specifically the strong electron-withdrawing nature of the nitro group activating the ring

for nucleophilic attack—renders the molecule primed for a variety of selective transformations.

This guide provides an in-depth exploration of the core reactivity of 2-fluoro-6-nitrophenol and

delivers detailed, field-proven protocols for its application in key synthetic operations. The

methodologies described herein are designed for researchers, scientists, and drug

development professionals seeking to leverage this scaffold for the synthesis of complex

molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced

materials.[1][2]

Physicochemical Properties and Safety Mandates
A thorough understanding of a reagent's properties and hazards is the foundation of safe and

successful experimentation.
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Data Summary Table
Property Value Source(s)

CAS Number 1526-17-6 [1][2][3]

Molecular Formula C₆H₄FNO₃ [1][2][3]

Molecular Weight 157.10 g/mol [3]

Appearance
Light yellow to orange

crystalline solid/powder
[1][2]

Melting Point 90 - 94 °C [2]

Topological Polar Surface Area 66 Å² [1]

Solubility

Sparingly soluble in water;

soluble in ethers,

dichloromethane, and other

common organic solvents.

[1][4]

Hazard Identification and Safe Handling
2-Fluoro-6-nitrophenol is a hazardous substance that requires careful handling in a controlled

laboratory environment.[5]

Primary Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye

irritation. May also cause respiratory irritation.[3][5]

GHS Classification: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye

Irritation (Category 2).[3]

Mandatory Personal Protective Equipment (PPE):

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN

166 (EU) or NIOSH (US) standards.[5]

Skin Protection: Wear impervious, flame-resistant laboratory clothing and appropriate

protective gloves (e.g., nitrile).[5]
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Respiratory Protection: Use in a well-ventilated fume hood. If dusts are generated and

exposure limits may be exceeded, a full-face respirator is necessary.[5][6]

Engineering Controls: Always handle this compound within a certified chemical fume hood to

ensure adequate ventilation and containment.[5]

Part 1: Core Reactivity and Mechanistic Principles
The synthetic versatility of 2-fluoro-6-nitrophenol is rooted in three primary modes of

reactivity.

Nucleophilic Aromatic Substitution (SNAr)
The defining feature of this molecule is its high susceptibility to Nucleophilic Aromatic

Substitution (SNAr). The strongly electron-withdrawing nitro group, positioned ortho to the

fluorine atom, significantly acidifies the ring protons and activates the carbon bearing the

fluorine towards nucleophilic attack. The fluorine atom itself serves as an excellent leaving

group in this context.[7][8]

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks

the carbon attached to the fluorine, forming a resonance-stabilized carbanionic intermediate

known as a Meisenheimer complex.[7][9][10] The negative charge is effectively delocalized

onto the oxygen atoms of the nitro group. In the second, typically rapid step, the fluoride ion is

eliminated, restoring aromaticity and yielding the substituted product.[11][12]

General Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine, yielding 2-amino-6-fluorophenol.

[13][14] This transformation is a cornerstone reaction, as it converts an electron-withdrawing

group into a potent electron-donating group, fundamentally altering the molecule's electronic

properties and reactivity.[15][16] The resulting aminophenol is a valuable precursor for

heterocycle synthesis, further functionalization, and as a ligand scaffold.[14][17][18]

Common and effective methods include:
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Catalytic Hydrogenation: This is often the method of choice due to its clean nature and high

yields. Reagents typically involve hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) or

Raney Nickel catalyst.[13][19]

Metal/Acid Reduction: Classic methods using easily oxidized metals like iron (Fe), tin (Sn), or

zinc (Zn) in acidic media (e.g., HCl, acetic acid) are also robust and widely used.[15][16][19]

General Pathway for the Reduction of the Nitro Group.

Reactions at the Phenolic Hydroxyl Group
The acidic proton of the hydroxyl group can be easily removed by a base to form a phenoxide

anion. This nucleophilic oxygen is a key handle for introducing a variety of functionalities, most

commonly through O-alkylation or O-acylation. The Williamson Ether Synthesis is a classic and

highly effective method for forming an ether linkage at this position.[20][21]

The reaction follows a standard Sₙ2 mechanism where the generated phenoxide attacks a

primary alkyl halide or other suitable electrophile.[21]

Workflow for O-Alkylation via Williamson Ether Synthesis.

Part 2: Experimental Protocols and Application
Notes
The following protocols are designed as robust starting points for laboratory synthesis. All

operations should be performed in a fume hood with appropriate PPE.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
with an Amine
This protocol details the synthesis of an N-substituted aminonitrophenol, a common scaffold in

medicinal chemistry.

Objective: To substitute the fluorine atom of 2-fluoro-6-nitrophenol with a primary or

secondary amine.

Materials:
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2-Fluoro-6-nitrophenol (1.0 eq)

Amine (e.g., piperidine, morpholine, or benzylamine) (1.2 eq)

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Ethyl acetate (EtOAc)

Brine (saturated aq. NaCl)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert

atmosphere (N₂ or Ar), add 2-fluoro-6-nitrophenol (1.0 eq).

Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

Add the amine (1.2 eq) to the solution, followed by the base (e.g., K₂CO₃, 2.0 eq).[22]

Heat the reaction mixture to 60-80 °C. The causality here is that elevated temperatures are

often required to overcome the activation energy for the initial nucleophilic attack, even on an

activated ring.[22]

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed (typically 2-12 hours).

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing

water.

Extract the aqueous layer with ethyl acetate (3x volumes).

Combine the organic layers, wash with brine to remove residual DMF and salts, dry over

anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation for Nitro Group
Reduction
This protocol describes the synthesis of 2-amino-6-fluorophenol, a critical intermediate.

Objective: To selectively reduce the nitro group to an amine.

Materials:

2-Fluoro-6-nitrophenol (1.0 eq)

10% Palladium on activated carbon (Pd/C) (5-10 wt%)

Methanol (MeOH) or Ethanol (EtOH)

Hydrogen (H₂) gas source (balloon or cylinder)

Celite® (diatomaceous earth)

Procedure:

In a round-bottom flask suitable for hydrogenation, dissolve 2-fluoro-6-nitrophenol (1.0 eq)

in methanol (approx. 0.1 M).[13]

Carefully add 10% Pd/C catalyst (5-10% by weight of the starting material) to the solution

under an inert atmosphere. Causality: Pd/C is an excellent catalyst for this transformation,

offering a high surface area for the reaction to occur efficiently under mild conditions.[15][23]

[24]

Seal the flask and purge the system by evacuating and backfilling with an inert gas (N₂ or Ar)

three times.

Repeat the purge cycle three times with hydrogen (H₂) gas.

Maintain the reaction under a positive pressure of hydrogen (a balloon is sufficient for small-

scale reactions) and stir vigorously at room temperature.[13] Vigorous stirring is critical to
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ensure efficient mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).

Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.[13]

Once complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen.

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash

the pad thoroughly with methanol. Self-Validation: The Celite pad prevents fine catalyst

particles from passing through, ensuring the final product is free from metal contamination.

Concentrate the filtrate under reduced pressure to yield the crude 2-amino-6-fluorophenol,

which can be purified by column chromatography or recrystallization if necessary.[13]

Protocol 3: O-Alkylation via Williamson Ether Synthesis
This protocol details the formation of an ether linkage at the phenolic hydroxyl group.

Objective: To synthesize a 2-fluoro-6-nitro-alkoxybenzene derivative.

Materials:

2-Fluoro-6-nitrophenol (1.0 eq)

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium carbonate

(K₂CO₃) (2.0 eq)

Alkyl halide (e.g., Iodomethane, Bromoethane) (1.1 eq)

Anhydrous Tetrahydrofuran (THF) or DMF

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate (EtOAc)

Procedure:

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous

THF or DMF.
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If using NaH, cool the solvent to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise.

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to

form the sodium phenoxide, driving the reaction forward.[25] The reaction is highly

exothermic and produces flammable hydrogen gas, necessitating careful, portion-wise

addition at 0 °C.

Slowly add a solution of 2-fluoro-6-nitrophenol (1.0 eq) in the same anhydrous solvent. Stir

for 30 minutes at 0 °C to allow for complete deprotonation.

Add the alkyl halide (1.1 eq) dropwise to the phenoxide solution at 0 °C.

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl

solution at 0 °C.

Partition the mixture between water and ethyl acetate. Separate the layers.

Extract the aqueous layer with ethyl acetate (2x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate.

Purify the crude product by flash column chromatography.

Part 3: Advanced Synthetic Strategies
Beyond direct functionalization, 2-fluoro-6-nitrophenol can be incorporated into more complex

synthetic sequences, such as transition-metal-catalyzed cross-coupling reactions.

Conceptual Workflow: Suzuki-Miyaura Cross-Coupling
The phenolic hydroxyl group is not a suitable leaving group for cross-coupling. However, it can

be converted into an excellent leaving group, such as a triflate (-OTf), enabling powerful C-C

bond-forming reactions like the Suzuki-Miyaura coupling.[26][27] This two-step sequence

allows for the synthesis of complex biaryl structures.

Two-step sequence for Suzuki-Miyaura cross-coupling.
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This strategy dramatically expands the synthetic utility of the 2-fluoro-6-nitrophenol scaffold,

allowing for the introduction of diverse aryl or vinyl groups at the C1 position. The Suzuki-

Miyaura reaction is renowned for its functional group tolerance and reliability in forming C-C

bonds.[28][29][30]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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